Cholesterylpropionat

Description

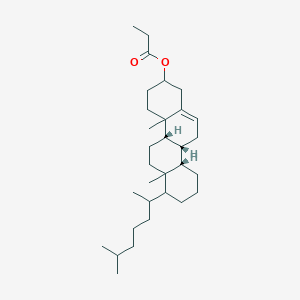

Cholesteryl propionate (CAS 633-31-8) is a cholesterol derivative where the hydroxyl group at the 3β-position of cholesterol is esterified with propionic acid. This compound is structurally characterized by a sterol backbone fused with a three-carbon propionate chain. It is commonly utilized in lipid membrane studies, drug delivery systems, and as a reference standard in analytical chemistry due to its stability and hydrophobic properties. Its synonyms include "Cholest-5-en-3β-yl propionate" and "3β-propanoyloxycholest-5-ene," reflecting its IUPAC nomenclature.

Properties

Molecular Formula |

C31H52O2 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] propanoate |

InChI |

InChI=1S/C31H52O2/c1-7-29(32)33-24-16-18-30(5)23(20-24)14-15-25-27-13-9-12-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h14,21-22,24-28H,7-13,15-20H2,1-6H3/t22?,24?,25-,26?,27+,28+,30?,31?/m1/s1 |

InChI Key |

GKOJQRKTDNOWCX-ZZSQSFQRSA-N |

Isomeric SMILES |

CCC(=O)OC1CCC2([C@H]3CCC4([C@H]([C@H]3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterylpropionat can be synthesized through the esterification of cholesterol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to around 100-120°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic esterification, where lipase enzymes are used to catalyze the reaction between cholesterol and propionic acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

Cholesterylpropionat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cholesteryl hydroperoxide and other oxidation products.

Reduction: Reduction of this compound can yield cholesteryl alcohol.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Cholesteryl hydroperoxide, cholesteryl ketone.

Reduction: Cholesteryl alcohol.

Substitution: Various cholesteryl derivatives depending on the nucleophile used.

Scientific Research Applications

Cholesterylpropionat has a wide range of applications in scientific research:

Mechanism of Action

Cholesterylpropionat exerts its effects primarily through its role in lipid metabolism. It is incorporated into lipoproteins, where it participates in the transport of cholesterol and other lipids within the body. The esterification of cholesterol with propionic acid alters its solubility and transport properties, facilitating its incorporation into lipoprotein particles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholesteryl propionate belongs to the broader class of cholesteryl esters, which differ in the fatty acid chain attached to the sterol backbone. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Cholesteryl Propionate and Related Compounds

Key Research Findings

Physicochemical Behavior :

- Cholesteryl propionate exhibits intermediate hydrophobicity compared to cholesteryl acetate (shorter chain) and cholesteryl palmitate (longer chain). This property makes it ideal for studying phase transitions in lipid membranes.

- Its melting point (98–100°C) is lower than cholesteryl acetate due to reduced molecular symmetry but higher than long-chain esters like cholesteryl oleate, which have greater conformational flexibility.

Biological Relevance :

- Unlike cholesteryl oleate, which is linked to lipid metabolism disorders, cholesteryl propionate shows minimal accumulation in arterial plaques, as demonstrated in in vitro macrophage foam cell assays.

- In drug delivery, cholesteryl propionate-based liposomes exhibit slower release kinetics than cholesteryl acetate formulations, attributed to stronger van der Waals interactions.

Analytical Utility: Cholesteryl propionate is a preferred internal standard in gas chromatography (GC) for quantifying cholesterol esters due to its distinct retention time and lack of endogenous interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.